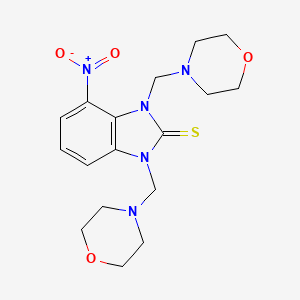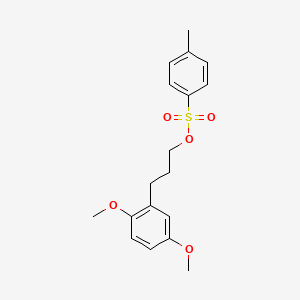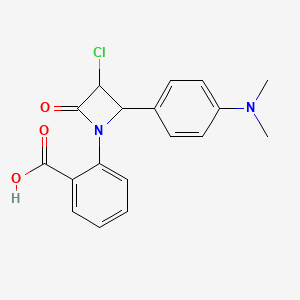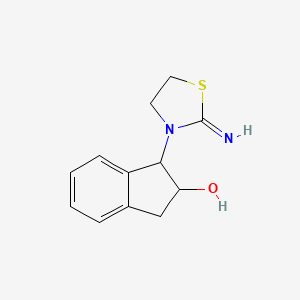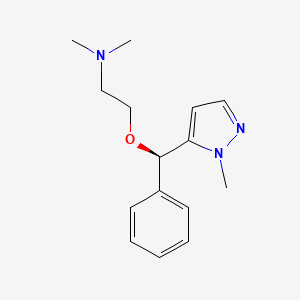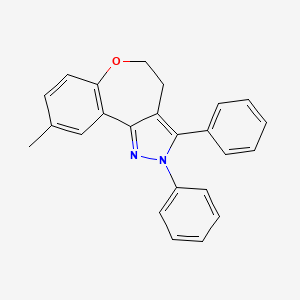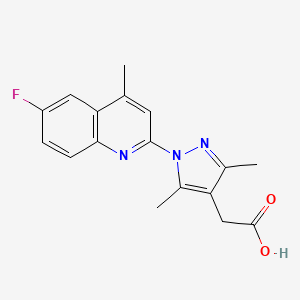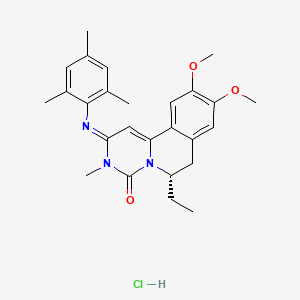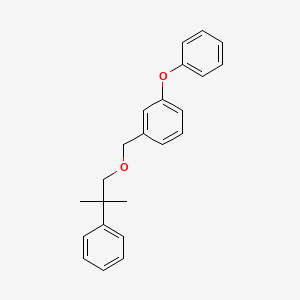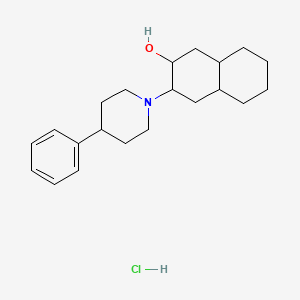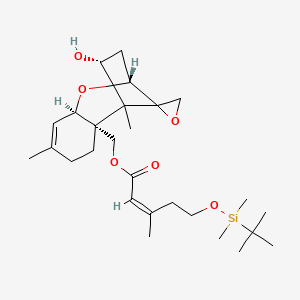
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the trichothecene family, which is a group of sesquiterpenoid mycotoxins produced by certain species of fungi. These compounds are known for their potent biological activities and have been extensively studied for their potential use in medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- involves multiple steps, including the formation of the trichothecene core structure and subsequent functionalization. The key steps typically involve:
Formation of the trichothecene core: This is achieved through a series of cyclization reactions starting from simple precursors.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: Introduction of hydroxyl groups at the 4 and 15 positions using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.
Silylation: Protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the silyl ether.
Esterification: Formation of the ester linkage at the 15-position using appropriate carboxylic acids and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional hydroxyl or carbonyl groups, while reduction can result in the removal of oxygen-containing groups.
Scientific Research Applications
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and synthesis of trichothecenes.
Biology: Investigated for its biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- involves its interaction with various molecular targets and pathways. The compound is known to inhibit protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the accumulation of incomplete polypeptides and ultimately cell death. Additionally, the compound can induce oxidative stress and activate apoptotic pathways, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- can be compared with other trichothecenes, such as:
T-2 Toxin: Known for its potent cytotoxic and immunosuppressive effects.
Deoxynivalenol (DON): Commonly found in contaminated grains and known for its emetic and growth-inhibitory effects.
Nivalenol (NIV): Similar to DON but with additional hydroxyl groups, leading to different biological activities.
The uniqueness of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- lies in its specific structural features, such as the epoxy group and the silyl ether, which contribute to its distinct reactivity and biological activities.
Properties
CAS No. |
84303-91-3 |
|---|---|
Molecular Formula |
C27H44O6Si |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
[(2R,7R,9R,11R)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl (Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-methylpent-2-enoate |
InChI |
InChI=1S/C27H44O6Si/c1-18-9-11-26(21(13-18)33-22-15-20(28)25(26,6)27(22)17-31-27)16-30-23(29)14-19(2)10-12-32-34(7,8)24(3,4)5/h13-14,20-22,28H,9-12,15-17H2,1-8H3/b19-14-/t20-,21-,22-,25?,26-,27?/m1/s1 |
InChI Key |
DMPPETOKWXKVMP-FLMFUPJTSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)COC(=O)/C=C(/C)\CCO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)COC(=O)C=C(C)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


